molecular formula C7H2BrF6N B1387840 5-Bromo-2,4-Bis(trifluoromethyl)pyridine CAS No. 1099598-05-6

5-Bromo-2,4-Bis(trifluoromethyl)pyridine

Cat. No.: B1387840
CAS No.: 1099598-05-6
M. Wt: 293.99 g/mol
InChI Key: QCEYYXFKCSHJEP-UHFFFAOYSA-N
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Description

5-Bromo-2,4-Bis(trifluoromethyl)pyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and two trifluoromethyl groups attached to the pyridine ring

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-Bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For example, it has been observed to interact with enzymes involved in metabolic pathways, leading to changes in enzyme activity and subsequent biochemical reactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compoundFor instance, it has been shown to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways by modulating the activity of key signaling proteins, which can result in altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the breakdown of certain metabolites, resulting in an accumulation of these metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in biosynthetic pathways, leading to changes in the production of important biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also affect its overall activity, as different tissues may have varying levels of the compound.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-Bis(trifluoromethyl)pyridine typically involves the bromination of 2,4-Bis(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminated pyridine derivative .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2,4-Dibromo-5-(trifluoromethyl)pyridine

Comparison: 5-Bromo-2,4-Bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. Compared to similar compounds with only one trifluoromethyl group, it exhibits enhanced lipophilicity and potential for diverse chemical transformations .

Properties

IUPAC Name

5-bromo-2,4-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF6N/c8-4-2-15-5(7(12,13)14)1-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEYYXFKCSHJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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